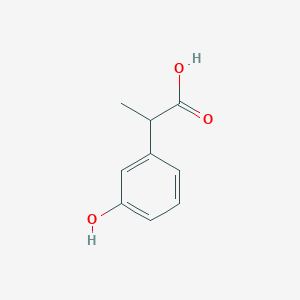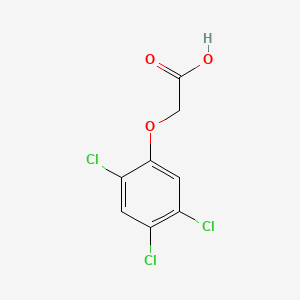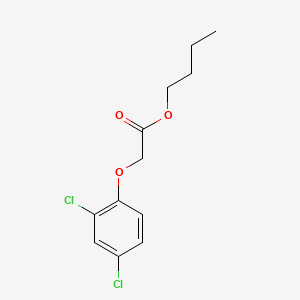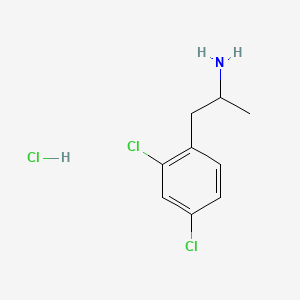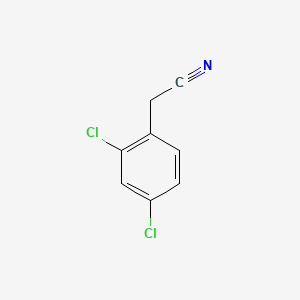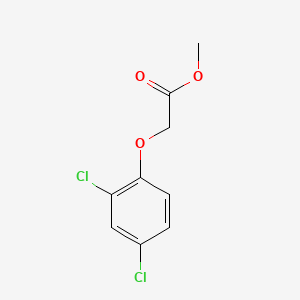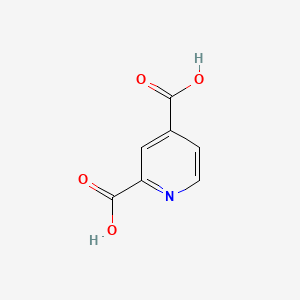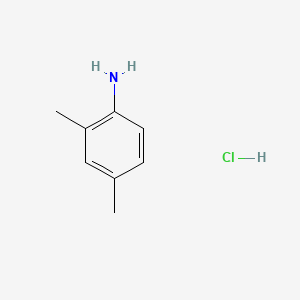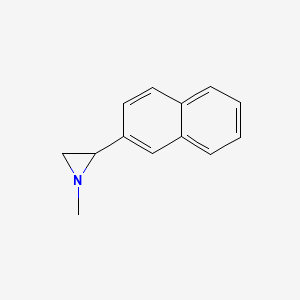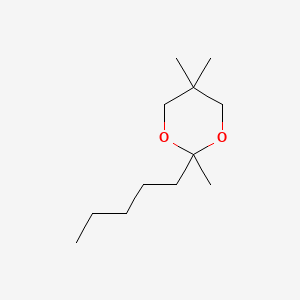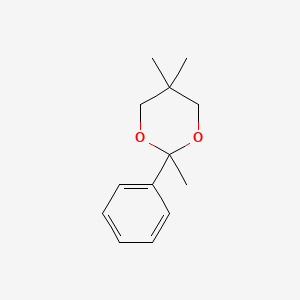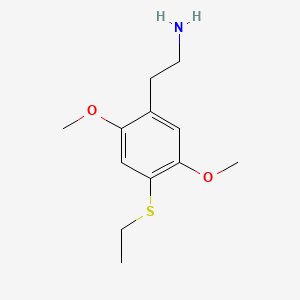
2-Hydroxychalcone
Vue d'ensemble
Description
La 2-Hydroxychalcone est un composé flavonoïde naturel connu pour sa bioactivité diversifiée. Il s'agit d'un dérivé hydroxylé des chalcones, qui sont des précurseurs biosynthétiques des flavonoïdes.
Applications De Recherche Scientifique
2-Hydroxychalcone has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
2-Hydroxychalcone, a natural flavonoid, primarily targets NF-κB and Bcl-2 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . Bcl-2 is a family of proteins involved in the response to apoptosis or programmed cell death .
Mode of Action
This compound interacts with its targets by inducing apoptosis through Bcl-2 downregulation . It also inhibits the activation of NF-κB . In addition, it has been found to inhibit COX-1 and COX-2 enzymes .
Biochemical Pathways
The compound affects the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . This compound inhibits this pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK .
Pharmacokinetics
Chalcones, in general, have been found to have moderate to potential ability to reduce blood sugar . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has been found to have a potent antioxidant activity, inhibiting lipid peroxidation . It also induces apoptosis in cells . Furthermore, it has shown promising activity against NO and PGE2 .
Action Environment
The action of this compound can be influenced by environmental factors such as light. For example, the compound takes advantage of cycloisomerization to form a transient flavylium under the irradiation of 24 W CFL . This suggests that light could potentially enhance the compound’s action.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Hydroxychalcone interacts with various biomolecules, playing a significant role in biochemical reactions. It has been reported to exhibit potent antioxidant activity, inhibiting lipid peroxidation . It also induces apoptosis by downregulating Bcl-2, a protein that regulates cell death . Furthermore, it inhibits the activation of NF-kB, a protein complex that controls DNA transcription and cell survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation in lipid-loaded HepG2 cells . At a concentration of ≥ 20µM, it increases the oxygen consumption rate, ATP production, mitochondrial membrane potential, and the generation of total and mitochondrial reactive oxygen species (ROS) production . It also influences cell function by affecting the expression of inflammatory cytokines (TNF-α, IL-6, and IL-8) and Caspase-9 protein, and reducing the expression of SOD1 .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the NF-κB pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been found to inhibit cell proliferation at certain concentrations in lipid-loaded cells with limited effects on normal cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in male mice with type 2 diabetes, doses of 200–300 mg/kg/day of 2-hydroxy-3,4,6-trimethoxychalcone exhibited a hypoglycemic effect comparable to that of metformin, an antidiabetic drug .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a precursor of flavonoids, which are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA) . The key enzyme involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis .
Transport and Distribution
It is known that it can inhibit cell proliferation in lipid-loaded cells, suggesting that it may interact with lipid transporters or binding proteins .
Subcellular Localization
Chalcone isomerase (CHI), an early-step enzyme in the flavonoids biosynthesis pathway, has been found to accumulate in specific tissues and subcellular locations
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La 2-Hydroxychalcone peut être synthétisée par la réaction de condensation de Claisen-Schmidt. Cela implique la réaction de la 2-hydroxyacetophénone avec des benzaldéhydes convenablement substitués en milieu basique . La réaction donne généralement la this compound en des pourcentages variables, selon les substituants et les conditions réactionnelles .
Méthodes de production industrielle : La production industrielle de la this compound implique souvent des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de conditions de broyage à billes a été explorée pour optimiser le rendement et l'efficacité du processus de synthèse . Cette méthode consiste à broyer les réactifs en présence d'un catalyseur, ce qui améliore la vitesse de réaction et le rendement.
Analyse Des Réactions Chimiques
Types de réactions : La 2-Hydroxychalcone subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent convertir la this compound en dihydrochalcones.
Réactifs et conditions courants :
Oxydation : Des catalyseurs au palladium(II) et des oxydants tels que l'oxygène ou l'iode sont couramment utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux peuvent être utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés :
Flavones et flavanones : Ce sont les principaux produits formés par la cyclisation oxydative de la this compound.
Dihydrochalcones : Elles sont formées par des réactions de réduction.
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Elle sert de précurseur pour la synthèse de divers flavonoïdes et autres composés bioactifs.
Médecine : La this compound a montré un potentiel anticancéreux en induisant l'apoptose et en inhibant la voie de signalisation NF-κB.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique plusieurs cibles et voies moléculaires :
Activité antioxydante : Elle piège les radicaux libres et inhibe la peroxydation lipidique.
Induction de l'apoptose : Elle induit l'apoptose en régulant à la baisse les niveaux de Bcl-2 et en inhibant l'activation de NF-κB.
Autophagie : Elle augmente les niveaux d'autophagie dans les cellules cancéreuses, contribuant à la mort cellulaire.
Comparaison Avec Des Composés Similaires
La 2-Hydroxychalcone peut être comparée à d'autres composés similaires, tels que :
Chalcone : Le composé parent de la this compound, qui ne possède pas le groupe hydroxyle.
Flavones et flavanones : Ces composés sont des produits d'oxydation de la this compound et partagent des bioactivités similaires.
Dihydrochalcones : Produits de réduction de la this compound ayant des propriétés distinctes.
Unicité : Le groupe hydroxyle unique de la this compound améliore sa bioactivité, ce qui en fait un antioxydant et un inhibiteur de la lipo-oxygénase plus puissant que son composé parent .
Propriétés
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOPSJCRMKSGL-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-78-0, 42224-53-3 | |
| Record name | 2-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170281 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 644-78-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
